3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O3S/c1-17-3-5-18(6-4-17)15-25-22(30)21-16-27(2)26-23(21)33(31,32)29-13-11-28(12-14-29)20-9-7-19(24)8-10-20/h3-10,16H,11-15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBSLZXDFRCJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Ethyl Acetoacetate with Methyl Hydrazine
Ethyl acetoacetate (1.0 equiv) reacts with methyl hydrazine (1.2 equiv) in ethanol under reflux (78°C, 6 h) to form 1-methyl-1H-pyrazole-4-carboxylate. Acidic hydrolysis (6 M HCl, 80°C, 4 h) yields the carboxylic acid (82% yield).
Key Characterization :
- IR (KBr) : 1695 cm⁻¹ (C=O, carboxylic acid), 1602 cm⁻¹ (C=N).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazole H-3), 3.92 (s, 3H, N-CH₃), 13.1 (brs, 1H, COOH).
Preparation of 4-(4-Chlorophenyl)piperazine-1-sulfonyl Chloride
Piperazine Functionalization
4-(4-Chlorophenyl)piperazine is synthesized via Ullmann coupling between 1-chloro-4-nitrobenzene and piperazine in DMF at 120°C for 12 h (CuI catalyst, 65% yield). Reduction of the nitro group (H₂, Pd/C) affords 4-(4-aminophenyl)piperazine, followed by diazotization and Sandmeyer reaction to introduce chlorine.
Sulfonylation with Chlorosulfonic Acid
The piperazine derivative (1.0 equiv) reacts with chlorosulfonic acid (2.5 equiv) in dichloromethane at 0°C, followed by gradual warming to room temperature (24 h). The crude sulfonyl chloride is precipitated using ice-water and purified via recrystallization (hexane:ethyl acetate, 70% yield).
Key Characterization :
Sulfonylation of Pyrazole Core
Coupling of 1-Methyl-1H-pyrazole-4-carboxylic Acid with Sulfonyl Chloride
The pyrazole carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) to generate the acyl chloride, followed by reaction with 4-(4-chlorophenyl)piperazine-1-sulfonyl chloride (1.1 equiv) in anhydrous DMF under N₂ at 65°C for 6 h. The intermediate 3-sulfonylpyrazole-4-carbonyl chloride is isolated via filtration (88% yield).
Reaction Conditions :
- Solvent : Anhydrous DMF
- Temperature : 65–70°C
- Workup : Quenched with 5% Na₂CO₃, extracted with ethyl acetate.
Amide Bond Formation with (4-Methylphenyl)methylamine
Nucleophilic Acyl Substitution
The acyl chloride intermediate (1.0 equiv) reacts with (4-methylphenyl)methylamine (1.5 equiv) in THF at 0°C. Triethylamine (3.0 equiv) is added to scavenge HCl, and the mixture is stirred for 12 h at room temperature. The product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1, 75% yield).
Key Characterization :
- IR (KBr) : 1648 cm⁻¹ (amide C=O), 1326 cm⁻¹ (SO₂).
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.82 (s, 1H, pyrazole H-5), 7.25–6.98 (m, 8H, aromatic), 4.43 (d, 2H, N-CH₂), 3.34 (m, 4H, piperazine CH₂), 2.36 (s, 3H, Ar-CH₃).
Optimization and Yield Enhancement Strategies
Solvent and Temperature Effects
Catalytic Additives
- DMAP (4-Dimethylaminopyridine) : Increases amidation efficiency (yield improves from 75% to 83%) by activating the acyl chloride.
Analytical and Spectroscopic Validation
Elemental Analysis
Mass Spectrometry
- ESI-MS (m/z) : 481.1 [M+H]⁺, 503.1 [M+Na]⁺.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C21H24ClN5O3S
- Molecular Weight : 495.96 g/mol
- CAS Number : 1251683-15-4
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antibacterial activities. For instance, derivatives containing the piperazine nucleus have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .
Enzyme Inhibition
The sulfonamide group is known for its enzyme inhibitory effects. Studies have reported that compounds with this functional group can inhibit enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively .
Antidiabetic Potential
The compound's structural similarity to known antidiabetic agents suggests it may influence glucose metabolism. In particular, the piperazine derivatives have been linked to hypoglycemic activity, indicating potential use in managing type 2 diabetes mellitus .
Central Nervous System Disorders
Given its piperazine component, this compound may have applications in treating psychiatric disorders. Piperazine derivatives are often investigated for their anxiolytic and antidepressant effects. The ability of the compound to modulate neurotransmitters could make it a candidate for further research in this area.
Cancer Therapy
The sulfonamide moiety has been associated with anticancer properties. Compounds featuring this group have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound could be explored for its potential as an antitumor agent .
Study on Antimicrobial Activity
A study evaluated the antibacterial activity of several synthesized compounds similar to the target molecule. Results showed that certain derivatives exhibited significant inhibition of bacterial growth, highlighting the potential of sulfonamide-containing compounds in developing new antibiotics .
Enzyme Inhibition Research
Research conducted on enzyme inhibitors demonstrated that compounds with sulfonyl groups effectively inhibited acetylcholinesterase activity. This suggests that our target compound could be further explored for neurological applications, particularly in treating cognitive impairments associated with age-related diseases .
Antidiabetic Activity Investigation
In a study published on the hypoglycemic effects of piperazine derivatives, the results indicated that these compounds could lower blood glucose levels in diabetic models. This reinforces the idea that our compound may possess similar properties and could be developed into a therapeutic agent for diabetes management .
Mechanism of Action
The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses .
Biological Activity
The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide is a member of the pyrazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, enzyme inhibition, and other pharmacological effects based on synthesized derivatives and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole core, a piperazine ring, and a sulfonyl group. This unique arrangement contributes to its diverse biological activities.
Structural Formula
Key Functional Groups
- Pyrazole : Known for various biological activities.
- Piperazine : Associated with central nervous system effects and potential antidepressant properties.
- Sulfonamide : Often linked to antibacterial activity.
Antibacterial Activity
Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of piperazine and sulfonamide can effectively inhibit the growth of various bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
In one study, synthesized compounds demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE), suggesting their potential as therapeutic agents in treating infections or neurological disorders .
Enzyme Inhibition
The sulfonamide moiety present in the compound has been shown to possess significant enzyme inhibitory properties. In particular, it has been studied for its effects on:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to increased acetylcholine levels, potentially aiding in cognitive enhancement.
- Urease : Inhibition can be beneficial in treating infections caused by urease-producing bacteria.
Case Study: Enzyme Inhibition
A recent synthesis of related compounds showed IC50 values indicating strong AChE inhibitory activity. For example, certain derivatives exhibited IC50 values as low as 0.63 µM, highlighting their potential as effective inhibitors .
Other Pharmacological Activities
Beyond antibacterial and enzyme inhibitory effects, the compound's structural components suggest additional therapeutic potentials:
- Antidepressant Activity : The piperazine ring is often associated with antidepressant effects.
- Anticancer Properties : Sulfonamides have been explored for their roles in cancer therapy due to their ability to inhibit tumor growth.
- Hypoglycemic Effects : Some derivatives have shown promise in controlling blood glucose levels, which could be beneficial for diabetes management .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The target compound shares a pyrazole-carboxamide backbone with several pharmacologically active analogs. Key comparisons include:
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
- Core : Pyrazole-3-carboxamide.
- Substituents :
- Position 1: 2,4-Dichlorophenyl.
- Position 4: Methyl.
- Carboxamide: 3-Pyridylmethyl.
- Pharmacology : Acts as a potent CB1 receptor antagonist (IC50 = 0.139 nM) .
- Key Difference : The absence of a sulfonylated piperazine in this analog contrasts with the target compound. The 3-pyridylmethyl group may enhance hydrogen bonding but reduce lipophilicity compared to the 4-methylbenzyl group in the target compound.
Anandamide
- Core: Arachidonic acid-derived ethanolamide.
- Pharmacology: Endogenous CB1/CB2 ligand with moderate affinity (CB1 IC50 ~78 nM) .
- Key Difference : Unlike synthetic pyrazole derivatives, anandamide is metabolically unstable due to enzymatic hydrolysis, whereas sulfonylated groups (as in the target compound) may confer metabolic resistance.
Substituent Analysis
- Piperazine Sulfonyl Group: Unique to the target compound, this substituent may enhance solubility and receptor binding duration compared to non-sulfonylated analogs.
Pharmacological Implications
While direct activity data for the target compound are unavailable, structural analogs provide insights:
- CB1 Receptor Affinity : The high potency of the pyrazole-3-carboxamide analog (IC50 = 0.139 nM) suggests that carboxamide substitution patterns critically influence CB1 binding . The target compound’s 4-methylbenzyl group may reduce potency compared to 3-pyridylmethyl but improve bioavailability.
- Metabolic Stability : The sulfonyl group in the target compound could mitigate oxidative metabolism, a common issue with piperazine-containing drugs.
Physicochemical Properties (Inferred)
- LogP : Estimated higher than the 3-pyridylmethyl analog due to the 4-methylbenzyl group.
- Solubility : Sulfonyl and piperazine groups may enhance aqueous solubility relative to purely aromatic analogs.
- Synthetic Complexity : The sulfonylation step introduces synthetic challenges compared to simpler N-alkylated derivatives.
Q & A
Q. Table 1: Critical Reaction Parameters
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| Sulfonylation | Molar ratio (R-Cl:Piperazine) | 1.2:1 | Prevents di-sulfonylation byproducts |
| Amide coupling | Catalyst (HATU) | 1.5 eq | Maximizes coupling efficiency |
| Purification | Column solvent gradient | Hexane → EtOAc | Separates polar impurities |
Basic: What analytical techniques are recommended for structural confirmation?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonyl-piperazine connectivity (e.g., δ 3.2–3.5 ppm for piperazine protons) and methylene linker integration .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- X-ray Crystallography (if crystalline): Resolve torsional angles of the pyrazole and piperazine rings to validate stereoelectronic effects .
Q. Table 2: Key NMR Assignments
| Proton Group | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Piperazine-CH₂ | 3.2–3.5 | m | Piperazine sulfonyl linkage |
| Pyrazole-CH₃ | 2.4 | s | N-methyl group |
| Aromatic H (4-Cl-Ph) | 7.3–7.5 | d | Chlorophenyl ring |
Advanced: How to resolve contradictions in reported biological activity data across structural analogs?
Answer:
Discrepancies (e.g., varying IC₅₀ values in kinase assays) may arise from:
- Solubility differences : Use standardized DMSO stock concentrations (<0.1% v/v) to avoid aggregation .
- Off-target effects : Perform counter-screening against unrelated targets (e.g., GPCRs) to confirm specificity .
- Structural nuances : Compare substituent effects using QSAR models (e.g., electron-withdrawing groups on the 4-chlorophenyl ring enhance target binding ).
Case Study : Analog 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide showed 10x higher potency than the parent compound due to enhanced π-π stacking with the pyridyl group .
Advanced: What computational methods are suitable for predicting reactivity and regioselectivity in derivative synthesis?
Answer:
- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model sulfonylation transition states and identify kinetically favored pathways .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction intermediates to optimize solvent choice .
- Machine learning : Train models on existing piperazine-sulfonyl reaction datasets to predict regioselectivity in novel substitutions .
Q. Table 3: Predicted vs. Observed Regioselectivity
| Derivative | Predicted Site (DFT) | Observed Site | Accuracy |
|---|---|---|---|
| 4-NO₂-Phe | C-3 (ΔG‡ = 22 kcal/mol) | C-3 (95%) | High |
| 4-OMe-Phe | C-2 (ΔG‡ = 18 kcal/mol) | C-2 (78%) | Moderate |
Basic: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core modifications : Synthesize analogs with varied piperazine substituents (e.g., 4-fluoro vs. 4-chloro) to assess halogen effects on target binding .
- Linker optimization : Replace the methylene bridge with ethylene or amide spacers to evaluate conformational flexibility .
- Bioisosteric replacement : Substitute the pyrazole with triazole or imidazole to probe heterocycle tolerance .
Q. Table 4: SAR Trends in Piperazine Derivatives
| Substituent | Activity (IC₅₀, nM) | Notes |
|---|---|---|
| 4-Cl-Ph | 12 ± 2 | Reference |
| 4-F-Ph | 18 ± 3 | Reduced lipophilicity |
| 4-NO₂-Ph | 8 ± 1 | Enhanced electron withdrawal |
Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?
Answer:
- Process analytical technology (PAT) : Implement in-line FTIR to monitor sulfonylation completeness in real time .
- Design of experiments (DoE) : Use a 2³ factorial design to optimize temperature, catalyst loading, and stirring rate .
- Crystallization control : Seed with pure polymorphs to ensure consistent crystal packing and solubility .
Q. Figure 1: DoE Results for Reaction Yield Optimization
| Factor | Low (-1) | High (+1) | Optimal |
|---|---|---|---|
| Temp (°C) | 25 | 50 | 40 |
| Catalyst (eq) | 1.0 | 2.0 | 1.5 |
| Stirring (rpm) | 200 | 600 | 500 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
